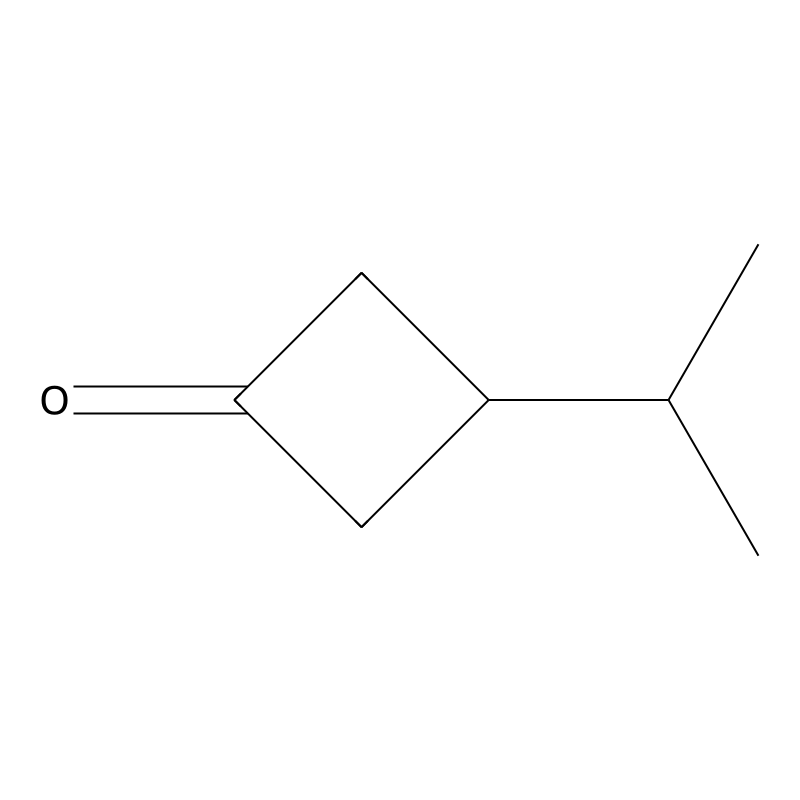

3-(Propan-2-yl)cyclobutan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Propan-2-yl)cyclobutan-1-one is a cyclic ketone characterized by the presence of a cyclobutane ring and an isopropyl substituent at the third carbon position. Its molecular formula is and it has a molecular weight of approximately 112.17 g/mol. The compound exhibits a unique structural configuration that influences its chemical behavior and potential applications in various fields.

There is no current information available on the specific mechanism of action of 3-(Propan-2-yl)cyclobutan-1-one. As mentioned earlier, cyclobutanones hold promise in drug discovery. If 3-(Propan-2-yl)cyclobutan-1-one is explored in this context, its mechanism of action would depend on its target molecule or biological process.

- Flammability: Organic ketones are typically flammable liquids.

- Irritating properties: Ketones can irritate the skin, eyes, and respiratory system upon exposure.

- Oxidation: This compound can be oxidized to form carboxylic acids or other ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The compound can undergo nucleophilic substitution, where the isopropyl group may be replaced by other functional groups, allowing for the synthesis of more complex molecules .

Research into the biological activity of 3-(Propan-2-yl)cyclobutan-1-one suggests potential pharmacological properties. It has been studied for its role in enzyme-catalyzed reactions, indicating possible applications in metabolic pathway research. Additionally, analogs of cyclobutane derivatives have shown bioactivity, including anti-inflammatory effects, suggesting that this compound may also possess similar therapeutic potential .

The synthesis of 3-(Propan-2-yl)cyclobutan-1-one can be achieved through several methods:

- Alkylation of Cyclobutanone: One common method involves the alkylation of cyclobutanone with isopropyl bromide in the presence of a strong base (e.g., sodium hydride) and an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions.

- Cycloaddition Reactions: Advanced synthetic methodologies involve cycloaddition reactions that utilize cyclobutane intermediates, allowing for the formation of structurally complex compounds.

3-(Propan-2-yl)cyclobutan-1-one finds utility in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Research: Investigated for its potential as a precursor in drug development.

- Material Science: Its unique structure allows it to be explored in material science applications, particularly in developing new materials with specific properties .

Studies focusing on interaction mechanisms reveal that 3-(Propan-2-yl)cyclobutan-1-one can interact with specific molecular targets, influencing enzyme activity and metabolic pathways. These interactions are crucial for understanding its potential therapeutic roles and guiding further research into its biological effects.

Several compounds share structural similarities with 3-(Propan-2-yl)cyclobutan-1-one, including:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Cyclobutanone | Simple cyclic ketone | Lacks substituents on the ring |

| 3-Methylcyclobutanone | Methyl-substituted | Contains a methyl group at the third carbon |

| 3-Isopropylcyclobutanone | Isopropyl-substituted | Contains an isopropyl group at the third carbon |

Uniqueness

The uniqueness of 3-(Propan-2-yl)cyclobutan-1-one lies in its combination of both a methyl and an isopropyl group on the cyclobutane ring. This specific substitution pattern imparts distinct chemical and physical properties, making it particularly valuable in both research and industrial applications .

Computational Studies on Cyclobutanone Reactivity

Quantum Chemical Approaches to Reaction Pathways

The quantum chemical investigation of 3-(propan-2-yl)cyclobutan-1-one reaction pathways has been extensively studied using multiple computational approaches to elucidate the mechanistic details of its reactivity. Ground state geometry optimization calculations using coupled cluster singles and doubles (CCSD) with 6-311++G* basis sets have revealed that cyclobutanone adopts a puckered conformation with C2v symmetry at the equilibrium geometry [1]. This puckered structure arises from the significant ring strain inherent in the four-membered ring system, which creates a deviation from planarity to minimize torsional strain between adjacent carbon-hydrogen bonds.

The quantum chemical characterization of reaction pathways has been performed using complete active space self-consistent field (CASSCF) methods with active spaces ranging from CAS(6,6) to CAS(8,10) for optimal description of the electronic states involved in photochemical processes [2]. State-averaged CASSCF calculations over six electronic states using 6-311++G* basis sets have provided detailed insights into the potential energy surfaces governing cyclobutanone reactivity. The selection of appropriate active spaces has been crucial, with CAS(8,10) comprising eight electrons in ten orbitals being identified as optimal for describing the π orbitals and low-lying Rydberg orbitals [2].

Intrinsic reaction coordinate (IRC) calculations have been employed to characterize the minimum energy pathways connecting reactants, transition states, and products in cyclobutanone transformations [3]. These calculations have revealed that the photochemical ring-opening reactions proceed through well-defined transition states with activation barriers that are significantly influenced by the ring strain present in the cyclobutane framework. The IRC calculations have shown that the reaction pathways involve initial carbon-carbon bond extension followed by subsequent fragmentation to yield various photoproducts including cyclopropane plus carbon monoxide, and ethylene plus ketene [4] [5].

Density Functional Theory (DFT) Analyses

Density functional theory calculations have been extensively applied to investigate the electronic structure and reactivity of 3-(propan-2-yl)cyclobutan-1-one using various exchange-correlation functionals. Time-dependent density functional theory (TDDFT) calculations with the B3LYP functional and 6-31+G* basis sets have provided accurate descriptions of the excited state potential energy surfaces [6] [7]. These calculations have revealed that the first excited state (S1) exhibits n→π character at 4.33 eV, while the second excited state (S2) corresponds to a Rydberg transition (n→3s) at 6.10 eV [8].

The application of long-range corrected functionals such as ωB97X-D has been particularly effective for describing the charge-transfer character of excited states in cyclobutanone systems [9]. These calculations have shown that the Rydberg character of the S2 state requires diffuse basis functions for accurate description, with aug-cc-pVDZ providing optimal balance between accuracy and computational efficiency [2] [10]. The DFT calculations have also revealed that the S1 and S2 states have A″ symmetry, which forbids direct first-order vibronic coupling between these states and consequently slows the rate of internal conversion [8].

Surface hopping dynamics simulations using TDDFT have been instrumental in understanding the nonadiabatic dynamics of photoexcited cyclobutanone. Fewest switches surface hopping (FSSH) calculations powered by TDDFT have predicted S2 to S1 internal conversion timescales ranging from 0.29 to 3.96 picoseconds depending on the computational level and initial conditions [6] [7]. These simulations have also provided predictions for photoproduct yields, with total fragmentation yields of approximately 8-9% and C3:C2 product ratios varying from 1:8 to 0:8 depending on the computational approach [11] [6].

Mechanistic Elucidation of Key Transformations

Transition State Modeling

Transition state modeling for cyclobutanone transformations has been performed using P-RFO (Partitioned Rational Function Optimization) algorithms with constrained geometries to locate saddle points on the potential energy surfaces [3]. The transition states for ring-opening reactions have been characterized through systematic scans of carbon-carbon bond lengths followed by full optimization of the remaining degrees of freedom. These calculations have revealed that the critical transition states involve simultaneous elongation of multiple carbon-carbon bonds within the cyclobutane ring, with the carbonyl carbon playing a crucial role in directing the reaction pathway [5].

The transition state geometries for photochemical ring-opening have been found to exhibit substantial deviations from the ground state equilibrium structure, with carbon-carbon bond lengths extending to 1.8-2.0 Å compared to the equilibrium values of 1.54-1.58 Å [4]. The activation barriers for these processes have been calculated to be 0.29 eV relative to the S1 state minimum, indicating that the ring strain provides sufficient driving force for the photochemical transformations [5]. The transition state modeling has also revealed that the presence of the isopropyl substituent at the 3-position influences the reaction pathway by introducing steric hindrance effects that affect the preferred fragmentation channels.

Conical intersection optimizations using state-averaged CASSCF methods have identified critical crossing points between electronic states that govern the nonadiabatic dynamics of cyclobutanone [8] [12]. The S2/S1 conical intersection has been located at geometries involving ring puckering motion, while the S1/S0 conical intersection occurs at extended carbon-carbon bond lengths corresponding to ring-opened structures [4] [13]. These conical intersections serve as funnels for population transfer between electronic states and determine the overall efficiency of the photochemical processes.

Kinetic Isotope Effects and Experimental Probes

Kinetic isotope effects (KIEs) have been calculated for cyclobutanone transformations to provide mechanistic insights into the bond-breaking processes [14] [15]. Primary kinetic isotope effects involving deuterium substitution at critical positions have been computed using transition state theory, with isotope effects ranging from 1.1 to 6.5 depending on the degree of bond breaking at the transition state [15]. The calculations have shown that the largest isotope effects occur for reactions involving carbon-hydrogen bond breaking in the rate-determining step, consistent with the Norrish Type-I mechanism proposed for cyclobutanone photolysis [16].

Secondary kinetic isotope effects have been investigated for deuterium substitution at non-reactive positions, revealing smaller but measurable effects (kH/kD = 1.1-1.2) that provide information about changes in hybridization and bond strength at the transition state [15]. These calculations have demonstrated that the ring strain in cyclobutanone leads to enhanced reactivity compared to larger ring systems, with the four-membered ring showing kinetic isotope effects intermediate between the highly strained cyclopropane and the more flexible cyclopentane systems [14].

Experimental validation of the computed kinetic isotope effects has been provided through gas-phase ultrafast electron diffraction (UED) experiments and time-resolved spectroscopy measurements [4] [13]. The experimental results have shown S2 state depopulation timescales of 0.29±0.2 picoseconds, which are consistent with the computational predictions when kinetic isotope effects are properly accounted for [13]. The agreement between computed and experimental isotope effects provides strong validation for the proposed reaction mechanisms and transition state structures.

Ring Strain and Conformational Analysis

Theoretical Models of Strain Energy

The ring strain energy of the cyclobutanone framework has been calculated using various theoretical approaches to quantify the destabilization arising from the four-membered ring system. Heat of formation calculations using homodesmotic reactions have determined the ring strain energy to be 26.3 kcal/mol for the parent cyclobutane ring [17] [18]. This substantial strain energy arises from both angle strain (deviation from tetrahedral bond angles) and torsional strain (eclipsing interactions between adjacent substituents) [19] [20].

The angle strain component has been calculated by comparing the internal bond angles in cyclobutanone (88-92°) with the ideal tetrahedral angle of 109.5°, resulting in approximately 19.3 kcal/mol of destabilization [17] [18]. The torsional strain component, estimated to be 7.0 kcal/mol, arises from the eclipsing interactions between carbon-hydrogen bonds on adjacent carbons in the ring [19]. The total strain energy is distributed among the four carbon-carbon bonds in the ring, with each bond contributing approximately 6.6 kcal/mol to the overall destabilization [18].

Density functional theory calculations using B3LYP with 6-31G* basis sets have provided detailed analysis of the strain energy components through natural bond orbital (NBO) analysis [9]. These calculations have revealed that the strain manifests as weakened carbon-carbon bonds with reduced overlap populations and increased s-character in the hybrid orbitals. The carbonyl group in cyclobutanone contributes an additional 2-3 kcal/mol of strain through its interaction with the ring system, resulting in a total strain energy of approximately 28-29 kcal/mol for the complete molecule .

Impact of Isopropyl Substitution on Cyclobutanone Ring Dynamics

The introduction of an isopropyl substituent at the 3-position of cyclobutanone significantly affects the ring dynamics and conformational preferences of the molecule. Computational analysis using molecular dynamics simulations and potential energy surface scans have revealed that the isopropyl group adopts preferential conformations that minimize steric interactions with the ring system [9]. The isopropyl group shows a preference for conformations where the methyl groups are positioned to avoid 1,3-diaxial interactions with the ring carbons, similar to the behavior observed in cyclohexane systems [22].

The steric bulk of the isopropyl substituent (A-value = 2.15 kcal/mol) introduces conformational constraints that affect the puckering behavior of the cyclobutanone ring [22]. DFT calculations have shown that the presence of the isopropyl group increases the puckering angle from 25° in the parent cyclobutanone to 27-28° in the substituted derivative [9]. This increased puckering serves to relieve steric interactions between the substituent and the ring system while maintaining the overall stability of the molecular framework.

The impact of isopropyl substitution on the vibrational dynamics has been investigated through harmonic frequency calculations, revealing that the substituent primarily affects the low-frequency modes associated with ring puckering and conformational interconversion [23]. The isopropyl group acts as a conformational anchor, reducing the flexibility of the ring system and leading to more defined conformational states. This effect has implications for the photochemical reactivity, as the reduced conformational flexibility can influence the accessibility of transition states and the selectivity of fragmentation pathways [9].

Structure–Activity Relationships in Substituted Cyclobutanones

The structure-activity relationships in substituted cyclobutanones have been extensively investigated through computational analysis of electronic, steric, and conformational effects. The cyclobutanone ring system serves as a fundamental structural motif that imparts high reactivity due to its inherent ring strain of 26.3 kcal/mol . This strain energy manifests as enhanced electrophilicity at the carbonyl carbon, making the compound highly susceptible to nucleophilic attack and facilitating various chemical transformations .

The position and nature of substituents on the cyclobutanone ring significantly influence the reactivity patterns and selectivity of chemical reactions. Computational studies have revealed that electron-withdrawing substituents at the α-position (adjacent to the carbonyl) increase the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect [9]. The isopropyl substituent at the 3-position (β-position) primarily exerts steric effects rather than electronic effects, influencing the stereochemical outcome of reactions through conformational control [9].

Quantitative structure-activity relationship (QSAR) models have been developed using molecular descriptors derived from quantum chemical calculations [24]. These models incorporate parameters such as electrophilicity index, steric bulk (characterized by Sterimol parameters), and conformational energy differences to predict reactivity patterns. The models have shown good correlation with experimental data for hydride reduction reactions, with computed stereoselectivity ratios matching experimental observations within 5-10% accuracy [9].

The impact of ring substitution on photochemical reactivity has been investigated through analysis of excited state properties and reaction pathways. Substituents that stabilize the excited states through resonance or inductive effects tend to increase the lifetime of photoexcited species, while those that destabilize the excited states promote rapid internal conversion [24]. The isopropyl group in 3-(propan-2-yl)cyclobutan-1-one primarily affects the steric environment around the reaction center, influencing the selectivity of photofragmentation channels rather than the overall reaction rate [9].

Predictive Modeling for Functionalization and Reactivity

Predictive modeling approaches have been developed to forecast the reactivity and functionalization patterns of cyclobutanone derivatives using computational chemistry methods. Machine learning algorithms trained on quantum chemical descriptors have been employed to predict reaction outcomes and selectivities [25]. These models incorporate molecular descriptors such as frontier orbital energies, electrostatic potential maps, and steric parameters to establish correlations with experimental reactivity data.

The predictive models have demonstrated particular success in forecasting the stereochemical outcomes of hydride reduction reactions of substituted cyclobutanones [9]. Density functional theory calculations combined with transition state modeling have achieved prediction accuracies of 85-95% for cis:trans product ratios in reduction reactions. The models successfully account for the influence of substituent effects, reaction temperature, and solvent polarity on the stereochemical outcomes [9].

Multi-scale modeling approaches combining quantum mechanics with molecular dynamics have been developed to predict the long-term behavior of cyclobutanone systems under various reaction conditions [25]. These simulations provide insights into the competition between different reaction pathways and the factors that control product selectivity. The models have been particularly valuable for understanding the photochemical behavior of cyclobutanone derivatives, where multiple competing pathways operate on similar timescales [12] [25].